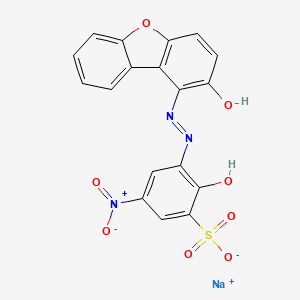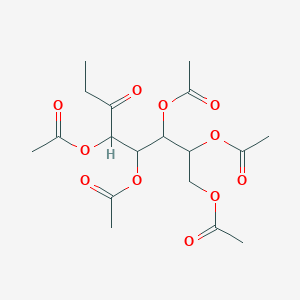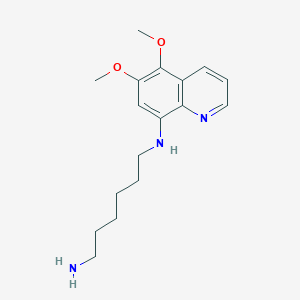
6-Aminohexyl-(5,6-dimethoxy-8-quinolyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Aminohexyl-(5,6-dimethoxy-8-quinolyl)amine is a compound that features a quinoline core substituted with aminohexyl and dimethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Aminohexyl-(5,6-dimethoxy-8-quinolyl)amine typically involves the functionalization of a quinoline derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated quinoline under palladium catalysis . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar cross-coupling reactions. The scalability of the Suzuki-Miyaura reaction makes it suitable for industrial applications, allowing for the efficient production of the compound in significant quantities.
Chemical Reactions Analysis
Types of Reactions
6-Aminohexyl-(5,6-dimethoxy-8-quinolyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can be further utilized in different applications.
Scientific Research Applications
6-Aminohexyl-(5,6-dimethoxy-8-quinolyl)amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological systems, particularly in the labeling of biomolecules.
Industry: The compound can be used in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 6-Aminohexyl-(5,6-dimethoxy-8-quinolyl)amine involves its interaction with specific molecular targets. The aminohexyl group allows for covalent bonding with biomolecules, while the quinoline core can interact with various enzymes and receptors. This dual functionality makes it a versatile tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
Bis(6-aminohexyl)amine: This compound features two aminohexyl groups and is used in similar applications.
6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate: Known for its use as a fluorescent labeling reagent.
Uniqueness
6-Aminohexyl-(5,6-dimethoxy-8-quinolyl)amine is unique due to the presence of both aminohexyl and dimethoxy groups on the quinoline core. This combination provides distinct chemical properties and reactivity, making it valuable in various research and industrial applications.
Properties
CAS No. |
5423-91-6 |
|---|---|
Molecular Formula |
C17H25N3O2 |
Molecular Weight |
303.4 g/mol |
IUPAC Name |
N'-(5,6-dimethoxyquinolin-8-yl)hexane-1,6-diamine |
InChI |
InChI=1S/C17H25N3O2/c1-21-15-12-14(19-10-6-4-3-5-9-18)16-13(17(15)22-2)8-7-11-20-16/h7-8,11-12,19H,3-6,9-10,18H2,1-2H3 |
InChI Key |
DWYYPHBWAAFIRH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C(=C1)NCCCCCCN)N=CC=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





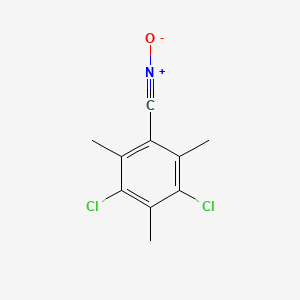

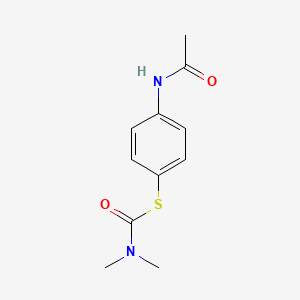



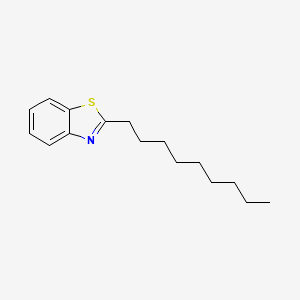
![2-Ethoxy-4-[(3-methylbutyl)carbamoyl]phenyl ethyl carbonate](/img/structure/B14727070.png)
